
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with a 4,6-dimethoxypyrimidin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable purine derivative. One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions are optimized to achieve high conversion and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and conditions is preferred to minimize the production of hazardous waste. Dimethyl carbonate, for example, is a non-toxic and pollution-free reagent that is widely used in industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methyl mercaptide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Applications De Recherche Scientifique
9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethoxypyrimidine derivatives: These compounds share the pyrimidine ring system and exhibit similar chemical properties.
Purine derivatives: Compounds like adenine and guanine are structurally related to 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a dimethoxypyrimidine group makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H11N7O2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
9-(4,6-dimethoxypyrimidin-2-yl)purin-6-amine |
InChI |
InChI=1S/C11H11N7O2/c1-19-6-3-7(20-2)17-11(16-6)18-5-15-8-9(12)13-4-14-10(8)18/h3-5H,1-2H3,(H2,12,13,14) |
Clé InChI |
KDNZYGBWKGIKJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)N2C=NC3=C(N=CN=C32)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


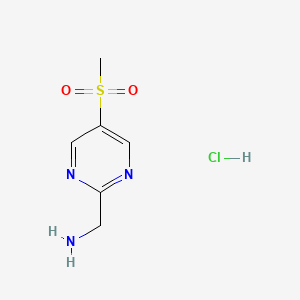
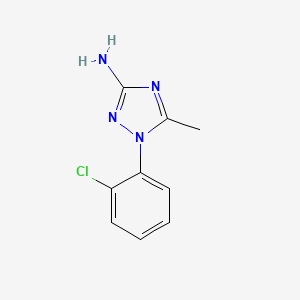
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
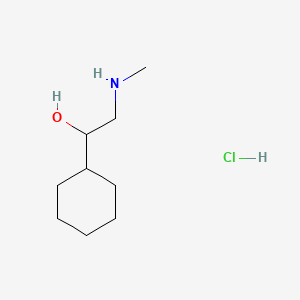
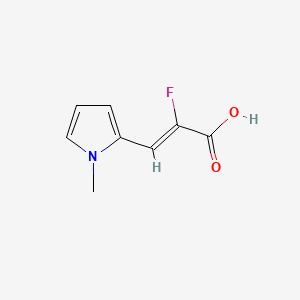
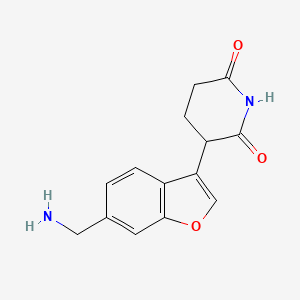
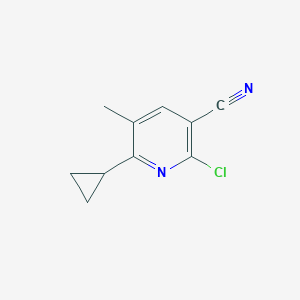
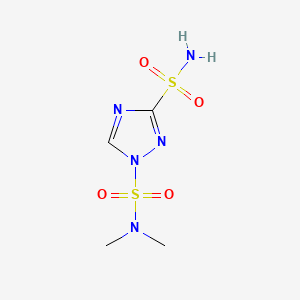
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
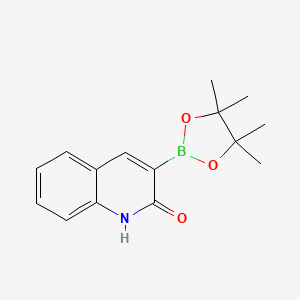
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
amine hydrochloride](/img/structure/B13455108.png)
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
